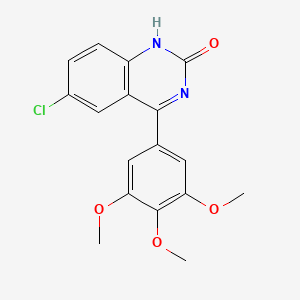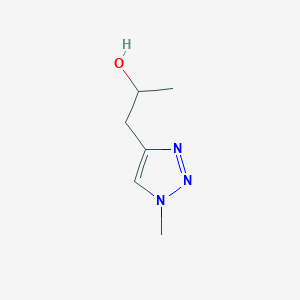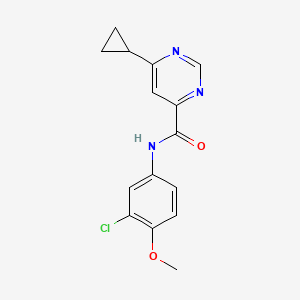![molecular formula C25H17F3N4O3 B2532774 2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one CAS No. 1291844-94-4](/img/structure/B2532774.png)
2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C25H17F3N4O3 and its molecular weight is 478.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Phthalazine Derivatives :
- Studies have been conducted on the synthesis of various phthalazine derivatives, including those with 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine structures. These compounds were analyzed using techniques like IR, 1H NMR, 13C NMR, MS, and elemental analysis. The primary objective was to investigate their antimicrobial activities (El-Hashash et al., 2012).
Chemical Synthesis and Properties
- Synthesis of Trifluoromethyl-Substituted Heteroarenes :
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has been utilized as a building block for preparing trifluoromethyl-substituted compounds, including thiophenes, furans, pyrrols, and piperazines. This process involves an addition–elimination reaction followed by a Stetter reaction. The scope of this chemistry was demonstrated in synthesizing the drug Celebrex® (celecoxib) (Sommer et al., 2017).
Application in Material Science
- Development of Polymeric Materials :
- Sulfonated poly(aryl ether) polymers containing phthalazinone and oxadiazole moieties have been synthesized for potential application in high-performance materials. These polymers exhibit excellent film-forming properties and dissolve in polar aprotic solvents. Their thermal and chemical stability has also been evaluated (Jin & Zhu, 2018).
Crystal Structure Analysis
- Crystal Structure Studies of Oxadiazole Derivatives :
- Crystal structure analysis and density functional theory (DFT) calculations have been performed on novel oxadiazole derivatives. This includes the analysis of intermolecular hydrogen bonds and Hirshfeld surface analysis, providing insights into the molecular structure and interactions of these compounds (Kumara et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition Properties :
- Oxadiazole derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in sulfuric acid media. This involves analyzing the adsorption behavior and thermodynamic properties of these compounds, providing valuable information for industrial applications (Bouklah et al., 2006).
Anticancer Research
- Anticancer Potential of Phthalazinone Derivatives :
- Research into the anticancer properties of phthalazinone derivatives has been conducted, including their effects on cell cycle progression, apoptosis induction, and inhibition of specific cancer-related proteins. Molecular docking studies have been used to understand their mechanism of action at the molecular level (Hekal et al., 2020).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O3/c1-2-34-18-12-10-17(11-13-18)32-24(33)20-9-4-3-8-19(20)21(30-32)23-29-22(31-35-23)15-6-5-7-16(14-15)25(26,27)28/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMAIVJJTCGYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)
![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)

![{[1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2532695.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)


![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)
![5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2532702.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)

![5-[(E)-2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2532706.png)

